4-Ethyl-2-methylphenol

Description

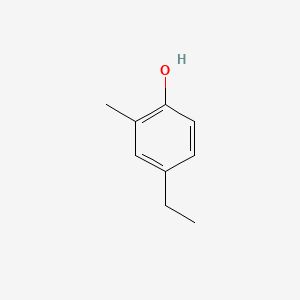

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQMEHXIUFCIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176725 | |

| Record name | 4-Ethyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-73-0 | |

| Record name | 4-Ethyl-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z98H442K3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Ethyl-2-methylphenol chemical properties and structure

An In-depth Technical Guide to 4-Ethyl-2-methylphenol: Chemical Properties and Structure

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2219-73-0), a significant alkyl-substituted phenol. The document delves into its chemical identity, structural properties, physicochemical characteristics, synthesis and purification methodologies, spectroscopic profile, key applications, and safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction

This compound, also known as 4-ethyl-o-cresol, is an organic compound classified as an ortho-cresol, which is a derivative of phenol.[1][2] Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group at the ortho position, and an ethyl group at the para position relative to the hydroxyl group.[3] This compound is found naturally in certain foods, such as coffee, and contributes to the flavor profile of some products.[1][4] It has garnered interest in various industrial and scientific fields, including agrochemicals and food science, due to its specific chemical properties and biological activities.[3]

Chemical Identity and Structure

A clear understanding of the chemical identity and structure of this compound is fundamental for its application and study.

Synonyms:

Key Identifiers:

-

CAS Number: 2219-73-0[6]

-

Molecular Formula: C₉H₁₂O[5]

-

IUPAC Name: this compound[5]

-

InChI: InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3[5][6]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, and for predicting its behavior in various systems.

| Property | Value | Source(s) |

| Melting Point | 15 °C (lit.) | [3] |

| Boiling Point | 223 - 236 °C (lit.) | [3][4] |

| Density | 1.063 g/mL at 25°C | [3] |

| Water Solubility | 745.7 mg/L @ 25 °C (est.) | [4][7] |

| logP (Octanol/Water) | 2.263 - 3.006 (est.) | [3][4] |

| Vapor Pressure | 0.066 mmHg @ 25 °C (est.) | [4] |

| Flash Point | 98.1 °C (est.) | [4][7] |

| pKa (Strongest Acidic) | 10.68 (Predicted) | [1] |

| Refractive Index | 1.533 | [7] |

Synthesis and Purification

Industrial Synthesis: Friedel-Crafts Alkylation

The primary industrial synthesis route for this compound is the Friedel-Crafts alkylation of o-cresol using an ethylating agent. This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring of o-cresol. The choice of catalyst (typically a Lewis acid like AlCl₃) and reaction conditions (temperature, pressure, solvent) are critical to optimize the yield and selectivity of the para-substituted product over other isomers.

Novel Purification via Calcium Ion Coordination

A recently developed purification method offers a highly efficient way to obtain high-purity this compound.[3] This process leverages the principles of coordination chemistry:

-

Neutralization: The crude product mixture is treated with calcium hydroxide (Ca(OH)₂), which reacts with the phenolic hydroxyl group to form a calcium phenolate intermediate.[3]

-

Coordination: Four molecules of the this compound phenolate sequentially coordinate with a single Ca²⁺ ion.[3] This selective coordination isolates the desired product from impurities.

-

Thermal Decomposition: The resulting complex is heated to between 170–200°C. This thermal treatment decomposes the complex, releasing the this compound in a highly purified form (>99.6% purity).[3]

This method is advantageous as it minimizes the formation of byproducts and is scalable for industrial production.[3]

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 136.[5][8] A prominent peak is observed at m/z 121, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.[5] Other significant fragments can be seen at m/z 77 and 39.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available for this compound, which is crucial for confirming the carbon skeleton and the substitution pattern on the benzene ring.[5][9] ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.

-

Raman Spectroscopy: Raman spectral data for this compound is also available and can provide complementary information to IR spectroscopy regarding molecular vibrations.[5][9]

Applications

This compound has demonstrated utility in several specialized applications.

-

Agrochemicals: It exhibits potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a significant parasite affecting cattle.[3] In comparative assays, it was found to be more effective than similar compounds, with a 75% repellency dose (RD₇₅) of 0.089 mg.[3] Research suggests that modifying the alkyl chain length at the para position can further enhance its efficacy as a repellent.[3]

-

Food and Flavoring: This compound is a component of smoke flavorings, where it imparts spicy, clove-like aromatic notes.[3] It is also found naturally in various foods and beverages, including red wines, soy sauce, and coffee, contributing to their complex flavor profiles.[1][3]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via Friedel-Crafts alkylation and subsequent purification through an innovative calcium coordination method allows for the production of a high-purity product. The compound's applications as an agrochemical repellent and a food flavoring agent highlight its practical importance. A thorough understanding of its spectroscopic profile and adherence to safety guidelines are essential for its effective and safe use in research and industrial settings.

References

- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 2. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]

- 3. This compound (2219-73-0) for sale [vulcanchem.com]

- 4. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]

4-Ethyl-2-methylphenol CAS number 2219-73-0

An In-Depth Technical Guide to 4-Ethyl-2-methylphenol (CAS: 2219-73-0): Properties, Synthesis, Analysis, and Applications

Introduction

This compound, CAS number 2219-73-0, is an alkyl-substituted phenolic compound belonging to the ortho-cresol family.[1] Structurally, it consists of a phenol ring with a methyl group at the ortho position and an ethyl group at the para position relative to the hydroxyl group.[1] This compound, also known as 4-ethyl-o-cresol, is a liquid at room temperature and finds utility across various scientific and industrial domains, including agrochemicals and food science.[1][2] Its presence has been detected in foods such as coffee, making it a potential biomarker for consumption.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, advanced synthesis and purification methodologies, analytical characterization techniques, and current applications, with a focus on its biological relevance and safety considerations.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for any experimental design, from synthesis to biological screening.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 2219-73-0 | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Ethyl-o-cresol, 2-Methyl-4-ethylphenol | [4][6] |

| Molecular Formula | C₉H₁₂O | [1][5] |

| Molecular Weight | 136.19 g/mol | [1][5] |

| SMILES | CCC1=CC(=C(C=C1)O)C | [1][4] |

| InChIKey | QDQMEHXIUFCIGR-UHFFFAOYSA-N |[1][4] |

The physicochemical properties of this compound dictate its behavior in various solvents and biological systems, influencing its solubility, membrane permeability, and interaction with other molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Melting Point | <15 | °C | [1][7] |

| Boiling Point | 223 - 236 | °C | [1][8] |

| Density | ~1.063 | g/mL (at 25°C) | [1] |

| logP (Octanol/Water) | 2.26 - 3.01 | [1][6][8] | |

| Water Solubility | 745.7 (estimated) | mg/L (at 25°C) | [7][8] |

| Vapor Pressure | 0.01 - 0.066 | mmHg (at 25°C) | [1][8] |

| Flash Point | 98.1 - 98.3 | °C |[7][8] |

Synthesis and Purification

Industrial Synthesis

The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of o-cresol using an appropriate ethylating agent.[1] This electrophilic aromatic substitution reaction targets the para position due to the ortho-para directing nature of the hydroxyl and methyl groups, although control of reaction conditions is crucial to minimize the formation of other isomers and poly-alkylated byproducts.

Advanced Purification via Calcium Ion Coordination

A novel, high-purity purification method has been developed that leverages the specific chemical interactions between this compound and calcium ions.[1] This technique is particularly effective for industrial-scale purification, yielding purities greater than 99.6%.[1]

The causality behind this process is rooted in the acidity of the phenolic proton. The reaction with a base, calcium hydroxide, forms a calcium phenolate intermediate.[1] Subsequently, the specific geometry and electron distribution of the molecule allow for the sequential coordination of four phenol molecules to a single Ca²⁺ ion.[1][9] This coordination complex has different physical properties (e.g., solubility) than the parent compound and impurities, allowing for its separation. The final, high-purity product is then liberated by controlled thermal decomposition of the complex.[1]

Caption: Workflow for the high-purity isolation of this compound.

Experimental Protocol: Purification via Calcium Ion Coordination

This protocol is a generalized representation based on the described mechanism.[1][9]

-

Neutralization: The crude reaction mixture containing this compound is treated with a stoichiometric amount of calcium hydroxide (Ca(OH)₂). The reaction is typically performed in a suitable solvent system that facilitates the interaction.

-

Coordination: The mixture is stirred under controlled temperature to promote the formation of the calcium phenolate intermediate and the subsequent coordination of additional this compound molecules. The goal is to achieve a 4:1 phenol-to-calcium ratio in the resulting complex.[9]

-

Isolation: The formed solid complex is isolated from the reaction mixture, which contains impurities and unreacted starting materials, by physical means such as filtration.

-

Washing: The isolated complex is washed with a nonpolar solvent to remove any adsorbed organic impurities.

-

Thermal Decomposition: The purified complex is heated in a reaction vessel to a temperature range of 170–200°C.[1] This provides the energy needed to break the coordinate bonds, releasing the this compound as a vapor, which can be collected via distillation.

-

Collection: The distilled, high-purity this compound is condensed and collected. Purity is confirmed using analytical techniques such as GC-MS.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and quantity of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to elucidate its molecular structure, while chromatographic methods are employed for separation and quantification.[1][4][10]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compound and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and enabling precise quantification.

Caption: A typical workflow for the analysis of this compound by GC-MS.

Experimental Protocol: General GC-MS Analysis

This protocol provides a standard starting point for the quantitative analysis of this compound.[11] Instrument parameters must be optimized for the specific system in use.

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the experimental sample in the same solvent used for the standards to an expected concentration within the calibration range.

-

GC-MS Instrumentation:

-

Injector: Split/splitless injector, set to 250°C.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

-

MS Acquisition: Scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. Key ions for this compound are the molecular ion at m/z 136 and the major fragment ion at m/z 121.[4]

-

-

Analysis: Inject 1 µL of each standard and sample.

-

Data Processing: Integrate the peak area corresponding to this compound in each chromatogram. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Applications and Biological Relevance

Agrochemicals

This compound demonstrates potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a significant parasite affecting cattle.[1] In laboratory assays, it showed a 75% repellency dose (RD₇₅) of 0.089 mg, indicating its potential as an active ingredient in novel, targeted pest control formulations.[1]

Flavor Industry and as a Biomarker

This compound is naturally present in certain foods and beverages, notably coffee.[1][3] Its detection can serve as a potential biomarker for the consumption of these products.[3] However, some industry guides do not recommend it for direct use as a flavor or fragrance ingredient.[8]

Relevance in Drug Discovery and Development

Substituted phenols are a cornerstone of medicinal chemistry. The phenolic hydroxyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. While this compound itself is not a drug, its scaffold is highly relevant. Structurally similar compounds are used as vital intermediates in pharmaceutical synthesis.[12] For example, the related compound 4-ethyl-2-methoxyphenol is recognized for its antioxidant and anticancer properties and is used as an intermediate.[13]

The ethyl and methyl groups on the phenol ring of this compound modify its properties compared to unsubstituted phenol. They increase its lipophilicity (as indicated by the logP value), which can enhance membrane permeability and access to intracellular targets. This makes it and similar alkylphenols valuable starting points or fragments for the development of new therapeutic agents.

Caption: Influence of alkyl substituents on the properties of a phenolic core.

Safety and Toxicology

Safe handling of this compound is critical due to its hazardous properties. Adherence to established safety protocols is mandatory in any research or industrial setting.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[2][4]

Table 3: GHS Hazard Information for this compound

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

|

| Danger | H302: Harmful if swallowed[4][7] H315: Causes skin irritation[2][4] H318: Causes serious eye damage[2][4] H335: May cause respiratory irritation[2][4] |

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, strict safety measures should be followed:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[14]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Toxicological Summary

The primary toxicological concerns are acute oral toxicity, and severe irritation to skin, eyes, and the respiratory system.[2][4] There is limited information available regarding chronic effects, such as reproductive or developmental toxicity.[14] All exposure should be minimized until more comprehensive toxicological data is available.

Conclusion

This compound is a well-characterized ortho-cresol derivative with established physicochemical properties and defined applications, particularly in the agrochemical sector. Advances in purification, such as the calcium ion coordination method, enable its production at very high purity, which is essential for specialized applications. Its structural features—a substituted phenolic ring—make it a molecule of interest for medicinal chemistry and drug discovery research, serving as a potential building block for more complex therapeutic agents. As with any reactive chemical, its hazardous nature necessitates strict adherence to safety protocols during handling and use.

References

- 1. This compound (2219-73-0) for sale [vulcanchem.com]

- 2. This compound | 2219-73-0 [sigmaaldrich.com]

- 3. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 4. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]

- 6. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. echemi.com [echemi.com]

- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Ethylphenol | CAS 123-07-9 Pharma Intermediate India [punagri.com]

- 13. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Ethyl-2-methylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Ethyl-2-methylphenol (4E2MP), a substituted phenol of significant interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular determinants of 4E2MP's solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, field-proven protocol for its empirical determination.

Executive Summary: Understanding the Solubility Profile of this compound

This compound (CAS No. 2219-73-0) is an aromatic organic compound with a molecular formula of C9H12O.[1][2] Its structure, featuring a hydroxyl-substituted benzene ring with both a methyl and an ethyl group, dictates a nuanced solubility profile. The phenolic hydroxyl group imparts a degree of polarity and the capacity for hydrogen bonding, while the aromatic ring and alkyl substituents contribute to its nonpolar character. This duality governs its miscibility and solubility in a wide array of organic solvents. This guide will elucidate these relationships, providing a foundational understanding for its application in synthesis, formulation, and purification processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount to predicting its solubility. These properties provide the basis for understanding the intermolecular forces at play between the solute (4E2MP) and various solvents.

| Property | Value | Source |

| Molecular Formula | C9H12O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 223-236 °C (estimated) | [5][6] |

| Melting Point | < 15 °C | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 2.26 - 3.01 (estimated) | [3][5] |

| Water Solubility | ~745.7 mg/L at 25 °C (estimated) | [5][7] |

The relatively high logP value indicates a preference for nonpolar environments over aqueous ones, suggesting that this compound will generally exhibit better solubility in organic solvents than in water.[3][5] The hydroxyl group, however, allows for hydrogen bonding, which is a key factor in its solubility in polar protic and aprotic solvents.[8][9]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

Role of Intermolecular Forces

The key intermolecular forces influencing the solubility of this compound are:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are expected to be effective at solvating 4E2MP.

-

Dipole-Dipole Interactions: The polar C-O bond in the hydroxyl group creates a molecular dipole, allowing for favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic ring and alkyl groups contribute to van der Waals interactions. These forces are significant in nonpolar solvents.

References

- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]

- 3. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]

- 5. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 6. This compound (2219-73-0) for sale [vulcanchem.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

Natural occurrence of 4-Ethyl-2-methylphenol in plants

An In-Depth Technical Guide to the Natural Occurrence of 4-Ethyl-2-methylphenol in Plants

Abstract

This technical guide provides a comprehensive overview of this compound, a naturally occurring phenolic compound found in the plant kingdom. It delves into the known botanical sources, explores the generalized biosynthetic pathways of plant phenols, and discusses the significant ecological roles this molecule plays, particularly as a semiochemical in plant defense mechanisms. This document further presents a detailed examination of the modern analytical methodologies required for the extraction, identification, and quantification of this compound from complex plant matrices. A step-by-step experimental protocol is provided for practical application, alongside a discussion of its potential applications in agriculture and drug development. This guide is intended for researchers, scientists, and professionals in natural product chemistry and drug discovery, aiming to consolidate the current knowledge and provide a framework for future investigation.

Introduction: The Context of Plant Phenolic Compounds

Plants produce a vast and diverse arsenal of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites mediate the plant's interactions with its environment.[1] Phenolic compounds are a major class of secondary metabolites, characterized by an aromatic ring bearing at least one hydroxyl group.[2][3] They are synthesized by plants in response to various ecological pressures, including pathogen and insect attacks, UV radiation, and physical wounding.[2][3]

Within this extensive class of molecules is this compound (IUPAC name: this compound), a volatile organic compound belonging to the ortho-cresol subgroup.[4][5] Its structure consists of a phenol ring substituted with a methyl group at position 2 and an ethyl group at position 4. As a naturally occurring phenol, its presence in plants suggests specific physiological and ecological functions that are of significant interest to researchers in fields ranging from chemical ecology to pharmaceutical sciences.

Chemical Properties of this compound:

-

Molecular Formula: C₉H₁₂O[6]

-

Molecular Weight: 136.19 g/mol [6]

-

Appearance: Colorless to yellow liquid[7]

Natural Distribution in the Plant Kingdom

The documented occurrence of this compound in plants is specific and not widespread, suggesting a specialized role. The primary and most consistently cited botanical source is the genus Coffea.

-

Coffea Species: this compound has been identified as a constituent of coffee.[8] It has been detected in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee varieties, although it has not been quantified in these sources.[4][5] Its presence likely contributes to the complex aroma profile of coffee.

-

Verbenaceae Family: One source notes that this compound can be found in the Verbenaceae family of plants.[7] However, specific species within this family that produce the compound are not detailed, indicating a need for further research to validate and expand upon this finding.

It is crucial to note that while some literature mentions its association with "rhipicephalus families of plants," this is an error, as Rhipicephalus is a genus of ticks, not plants.[7] This highlights the importance of careful source validation in natural product research.

| Plant Source | Family | Part(s) | Reference(s) |

| Coffea arabica (Arabica Coffee) | Rubiaceae | Beans | [4] |

| Coffea canephora (Robusta Coffee) | Rubiaceae | Beans | [4] |

| Unspecified Species | Verbenaceae | Not Specified | [7] |

Biosynthesis of Alkylphenols in Plants

The specific enzymatic steps leading to this compound have not been fully elucidated. However, its formation can be understood within the well-established general pathway for phenolic compound biosynthesis in plants.[1]

The biosynthesis of most plant phenols originates from the Shikimate Pathway , which produces the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The subsequent Phenylpropanoid Pathway is the central route to a vast array of phenolic compounds. This pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[1]

From this C6-C3 backbone, a series of enzymatic modifications—including hydroxylations, methylations, and side-chain alterations—can occur to generate the diversity of phenolic structures. The formation of this compound would require specific enzymes to catalyze the addition of methyl and ethyl groups to a phenolic precursor and the shortening of the propyl side chain. The exact sequence and substrate specificity of these hypothetical enzymes remain a subject for future investigation.

Caption: Generalized biosynthetic pathway of plant phenols leading to this compound.

Ecological Significance and Biological Activity

Phenolic compounds are rarely inert; they are active participants in the ecological theater. This compound and its structural relatives function as crucial signaling molecules and defense compounds.

-

Role as a Semiochemical: Semiochemicals are signaling molecules that carry information between living organisms, causing a change in behavior.[9] this compound can act as an allelochemical , a type of semiochemical that facilitates communication between different species.[10][11]

-

Allomonal Activity: An allomone benefits the emitter. This compound has been shown to inhibit the population growth of certain tick species, suggesting a defensive, allomonal role.[7] This indicates the compound may protect the plant against herbivores.

-

Kairomonal Activity: A kairomone benefits the receiver. While not directly documented for this compound, many plant volatiles act as kairomones, attracting natural enemies of herbivores, a key strategy in plant defense.[9][12]

-

-

Antimicrobial and Antifungal Activity: The broader class of alkylphenols is known for potent antimicrobial properties. The related compound, 4-ethylphenol, is produced by disease-resistant soybean plants in response to infection by the oomycete Phytophthora sojae.[13] This volatile organic compound (VOC) was found to inhibit the growth of several plant pathogens by disrupting the pathogen's cell membrane, suggesting it could be an eco-friendly biological control agent.[13] It is highly probable that this compound possesses similar antifungal or antibacterial properties, a hypothesis that warrants further investigation.

-

Comparison to Related Phenols: The biological activities of structurally similar phenolic monoterpenoids, such as carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), are well-established.[14] These major components of oregano and thyme essential oils exhibit potent antibacterial, antifungal, anti-inflammatory, and antioxidant activities.[14] This provides a strong rationale for investigating this compound for similar bioactivities.

Analytical Methodologies for Isolation and Quantification

The accurate analysis of this compound in complex plant matrices requires a multi-step approach, from initial sample preparation to final instrumental analysis.[15]

Sample Preparation

The initial step is critical for obtaining accurate and reproducible results. Plant samples (e.g., leaves, seeds, roots) are typically dried to remove water and inhibit enzymatic degradation of the target analyte. Freeze-drying is often preferred over air-drying as it better preserves the levels of phenolic compounds.[15] The dried material is then ground or homogenized to a fine powder to increase the surface area for efficient extraction.

Extraction Techniques

The goal of extraction is to efficiently move the analyte from the solid plant matrix into a liquid solvent.

-

Organic Solvent Extraction: This is the most common method, utilizing solvents like methanol, ethanol, or acetone, often mixed with water.[3] The choice of solvent is critical and depends on the polarity of the target compound.

-

Advanced Extraction Methods: To improve efficiency and reduce solvent consumption, modern techniques are employed:

-

Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration and extraction yield.[3]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, causing cell rupture due to increased internal pressure, which accelerates the extraction process.[3]

-

Purification and Clean-up

Crude plant extracts are complex mixtures. A clean-up step is often necessary to remove interfering substances like lipids, sugars, and pigments. Solid Phase Extraction (SPE) is a widely used technique for this purpose.[16] In SPE, the crude extract is passed through a cartridge containing a solid sorbent that selectively retains either the analyte or the impurities, allowing for their separation.

Identification and Quantification

-

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like this compound.[3] The sample is vaporized and passed through a column, and compounds are separated based on their boiling points and interaction with the column's stationary phase. Due to the hydroxyl group, phenolic compounds may require derivatization to increase their volatility for GC analysis.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another primary technique used for the analysis of phenolic compounds and is suitable for non-volatile or thermally sensitive molecules.[3]

-

Mass Spectrometry (MS): Coupling GC or HPLC with a Mass Spectrometer (GC-MS or LC-MS) is the gold standard for identification. MS provides information on the molecular weight and fragmentation pattern of the compound, allowing for definitive structural confirmation.[16]

-

Flame Ionization Detector (FID): For quantification, GC can be coupled with an FID, which provides a response proportional to the mass of carbon atoms, making it an excellent tool for quantitative analysis when the identity of the compound is already known.[17][18]

Detailed Experimental Protocol: Quantification of this compound in Coffea Beans

This protocol provides a validated workflow for the extraction and quantification of this compound from a plant matrix.

Objective: To quantify the concentration of this compound in dried green coffee beans using Ultrasound-Assisted Extraction and GC-MS analysis.

Materials:

-

Green Coffea arabica beans

-

This compound analytical standard (≥98.0%)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

0.22 µm syringe filters

-

Freeze-dryer, analytical mill, ultrasonic bath, centrifuge, GC-MS system.

Methodology:

-

Sample Preparation:

-

Freeze-dry approximately 20 g of green coffee beans for 48 hours until a constant weight is achieved.

-

Grind the freeze-dried beans into a fine, homogenous powder using an analytical mill. Store the powder in a desiccator at 4°C.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

-

Add 20 mL of HPLC-grade methanol to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C. Causality: Sonication disrupts cell walls, increasing extraction efficiency, while controlled temperature prevents degradation of the analyte.

-

-

Extract Recovery:

-

Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant (the methanol extract) into a clean collection vial.

-

To ensure exhaustive extraction, repeat the extraction process (steps 2.2 to 3.2) on the pellet with an additional 20 mL of methanol. Combine the supernatants.

-

-

Concentration and Filtration:

-

Evaporate the combined methanol extract to a final volume of 2 mL under a gentle stream of nitrogen.

-

Pass the concentrated extract through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis. Causality: Filtering removes fine particulates that could block the GC injector.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan range of 40-350 m/z. Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of this compound (e.g., m/z 136, 121, 107).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in methanol (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject the standards into the GC-MS under the same conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. Express the final result in mg/kg of the dry weight of the coffee beans.

-

Caption: Experimental workflow for the quantification of this compound.

Potential Applications and Future Directions

The unique properties of this compound suggest several avenues for future research and application:

-

Integrated Pest Management (IPM): As a semiochemical, this compound could be harnessed for environmentally friendly pest control.[19] It could be used in "push-pull" strategies, where it might repel pests from a crop ("push") or be used in traps to lure them away ("pull").[11][19]

-

Botanical Agrochemicals: Drawing parallels with the potent antifungal activity of 4-ethylphenol, this compound should be investigated as a potential natural fungicide or bactericide to protect crops from disease.[13][20]

-

Pharmaceutical and Nutraceutical Leads: The well-documented biological activities of related phenols (e.g., carvacrol, thymol) make this compound a candidate for screening for antioxidant, anti-inflammatory, or antimicrobial properties relevant to human health.[14]

Future research should focus on screening a wider range of plant species to better understand its distribution, elucidating the specific biosynthetic pathway and its genetic regulation, and conducting detailed studies to confirm its biological activity spectrum.

Conclusion

This compound stands as a noteworthy example of a specialized plant secondary metabolite. While its known natural distribution is currently limited, its role as a semiochemical and its likely involvement in plant defense mechanisms are significant. The analytical frameworks exist for its robust detection and quantification, paving the way for deeper investigation. Unlocking the full potential of this compound requires further research into its biosynthesis, ecological functions, and biological activities, which could lead to novel applications in sustainable agriculture and natural product-based therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 5. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]

- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]

- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 9. slunik.slu.se [slunik.slu.se]

- 10. Semiochemicals for controlling insect pests [plantprotection.pl]

- 11. plantprotection.pl [plantprotection.pl]

- 12. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review | MDPI [mdpi.com]

- 17. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. entomoljournal.com [entomoljournal.com]

- 20. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-2-methylphenol: A Volatile Marker in the Coffee Aroma Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sensory profile of coffee, a globally consumed beverage, is dictated by a complex orchestra of volatile organic compounds (VOCs). These molecules, generated and transformed throughout the coffee production process, from the cultivation of the bean to the final brew, contribute to the characteristic aroma and flavor that defines the coffee experience. Among this vast array of compounds, phenolic derivatives play a crucial role, contributing to both the desirable and undesirable sensory attributes. This guide focuses on a specific, yet under-characterized, phenolic compound: 4-Ethyl-2-methylphenol. While its presence in both Coffea arabica and Coffea canephora (Robusta) has been confirmed, a comprehensive understanding of its formation, concentration, and precise sensory impact remains an area of active investigation[1][2]. This document serves as a technical resource for researchers, providing a consolidated overview of the current knowledge surrounding this compound in coffee and detailing the methodologies for its study.

Chemical Profile of this compound

This compound, also known as 4-ethyl-o-cresol, is classified as an ortho-cresol, a class of organic compounds featuring a benzene ring substituted with a hydroxyl group and a methyl group at positions 1 and 2, respectively[1][2]. Its chemical structure consists of this ortho-cresol core with an additional ethyl group at position 4.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 4-Ethyl-o-cresol, 2-Methyl-4-ethylphenol | --INVALID-LINK-- |

| CAS Number | 2219-73-0 | --INVALID-LINK--[3][4] |

| Molecular Formula | C9H12O | --INVALID-LINK--[5] |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK--[5] |

| Boiling Point | 223 °C at 760 mmHg (estimated) | --INVALID-LINK--[4] |

| logP (o/w) | 3.006 (estimated) | --INVALID-LINK--[3] |

| Solubility in Water | 745.7 mg/L at 25 °C (estimated) | --INVALID-LINK--[3] |

Putative Formation Pathways in Coffee

The precise biosynthetic and degradative pathways leading to the formation of this compound in coffee have not been definitively elucidated. However, based on the known chemistry of coffee roasting and the degradation of phenolic precursors, a putative pathway can be proposed. Phenolic compounds in coffee are largely derived from the thermal degradation of chlorogenic acids during roasting[6].

One of the key precursors is likely ferulic acid, which is formed from the hydrolysis of 5-feruloylquinic acid (5-FQA), a type of chlorogenic acid[7]. The subsequent thermal decarboxylation of ferulic acid is known to produce 4-vinylguaiacol[7]. It is plausible that a similar pathway involving other substituted hydroxycinnamic acids could lead to the formation of vinylphenols, which are then reduced to their corresponding ethylphenols during the roasting process.

For this compound, the pathway would likely involve a methylated and ethylated precursor derived from the complex matrix of green coffee beans, which undergoes a series of reactions including hydrolysis, decarboxylation, and reduction during roasting. The Maillard reaction and Strecker degradation, fundamental chemical transformations during roasting, create a highly reactive environment that can facilitate these transformations[8].

Caption: A proposed pathway for the formation of this compound during coffee roasting.

Analytical Methodologies for Detection and Quantification

The analysis of volatile and semi-volatile compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the extraction and identification of aroma compounds in coffee[8][9][10].

Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols in Roasted Coffee

This protocol is a synthesized example based on common practices in the field and should be optimized for specific instrumentation and research questions.

1. Sample Preparation:

-

Weigh 100 mg of freshly ground roasted coffee into a 5 mL headspace vial[8].

-

Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity[8].

-

Equilibration: Place the sealed vial in a heating block or autosampler incubator at a constant temperature of 40°C for 10 minutes to allow for the equilibration of volatile compounds in the headspace[8].

-

Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 40°C[8].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for 10 minutes to ensure complete thermal desorption of the analytes[8].

-

GC Column: A low-polarity capillary column, such as a VF-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of volatile compounds[8].

-

Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min[8].

-

Oven Temperature Program:

-

Initial temperature: 50°C.

-

Ramp: Increase to 250°C at a rate of 3°C/min[8].

-

-

Mass Spectrometer (MS) Parameters:

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum with reference spectra in a library (e.g., NIST) and by comparing its retention index with known values.

-

Quantification: Due to the lack of commercially available standards for this compound in coffee matrices, quantification is challenging. Semi-quantification can be performed by comparing the peak area of the analyte to the peak area of an internal standard. For accurate quantification, a stable isotope-labeled internal standard would be required.

Caption: The general workflow for the analysis of this compound in coffee using HS-SPME-GC-MS.

Factors Influencing Concentration

The concentration of this compound in coffee is expected to be influenced by several factors, primarily related to the green coffee bean composition and the roasting process.

-

Coffee Variety: Different coffee varieties (Arabica vs. Robusta) and even different cultivars within the same species have varying levels of precursor compounds, which will impact the final concentration of this compound[2].

-

Roasting Degree: The roasting process is the primary driver for the formation of many volatile compounds[6]. The concentration of phenolic compounds, in general, is significantly affected by the roasting time and temperature[11][12]. While some phenols increase with roasting, others may decrease at higher roasting intensities due to degradation[6]. The specific impact of roasting on this compound concentration requires further investigation.

-

Processing Method: Post-harvest processing methods (e.g., natural, washed, honey) can influence the microbial activity on the coffee cherry and the chemical composition of the green bean, which in turn may affect the formation of volatile compounds during roasting.

Sensory Impact and Contribution to Coffee Aroma

Research on the related compound, 4-ethylphenol, in other beverages like wine, has associated it with "Brett character," described with aromas of "barnyard," "medicinal," and "smoky"[13]. However, it is crucial to avoid direct extrapolation of these sensory descriptors to this compound in the coffee matrix, as the overall chemical composition and the presence of other aromatic compounds will significantly influence its perception.

Further research, including sensory panel evaluations and gas chromatography-olfactometry (GC-O), is necessary to determine the odor threshold and specific aroma contribution of this compound in coffee.

Current Research Gaps and Future Directions

This guide highlights that while this compound is a known constituent of coffee, there are significant gaps in our understanding of this compound. Future research should focus on:

-

Quantitative Analysis: Development of robust analytical methods for the accurate quantification of this compound in different coffee varieties and under various roasting conditions. To date, it has been detected but not quantified[1][2].

-

Formation Pathways: Elucidation of the specific precursor molecules and chemical reactions that lead to the formation of this compound during coffee roasting.

-

Sensory Evaluation: Determination of the odor and flavor thresholds of this compound and its specific contribution to the sensory profile of coffee.

-

Impact of Agronomic and Processing Factors: Investigation into how factors such as coffee origin, altitude, and post-harvest processing methods influence the concentration of this compound.

Conclusion

This compound represents a small piece of the intricate puzzle that is coffee aroma. While its presence is confirmed, its significance remains largely unexplored. For researchers and scientists in the fields of food chemistry, sensory science, and product development, this compound presents an opportunity for novel research that could contribute to a more complete understanding of coffee quality and the factors that influence it. The methodologies outlined in this guide provide a framework for initiating such investigations, which will ultimately help to unravel the subtle nuances of one of the world's most popular beverages.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]

- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 3. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 4. 4-ethyl-2-methyl phenol [flavscents.com]

- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. spectralworks.com [spectralworks.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological profile of 4-Ethyl-2-methylphenol

An In-depth Technical Guide to the Toxicological Profile of 4-Ethyl-2-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological profile of this compound (CAS No. 2219-73-0), intended for researchers, scientists, and professionals in drug development. Given the limited direct toxicological data for this specific compound, this profile leverages available information on structurally similar phenolic compounds to provide a robust assessment of its potential hazards. All data presented are supported by authoritative sources to ensure scientific integrity.

Introduction to this compound

This compound is an organic compound classified as an ortho-cresol.[1][2][3] It is a natural phenolic compound found in certain plants and has been detected in foods such as coffee.[1][2][4] Its presence in consumer products and the environment necessitates a thorough understanding of its toxicological properties to ensure human safety and guide risk assessment. This document synthesizes the current knowledge of its physicochemical characteristics, toxicokinetics, and toxicodynamics, and provides standardized protocols for its toxicological evaluation.

Physicochemical Properties

The toxicological potential of a chemical is intrinsically linked to its physical and chemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H12O | [5] |

| Molecular Weight | 136.19 g/mol | [5][6] |

| CAS Number | 2219-73-0 | [5][7] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 2-Methyl-4-ethylphenol, 4-Ethyl-o-cresol | [5][7][8] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 223.00 °C (estimated) | [8] |

| Melting Point | <5 °C | [9] |

| Water Solubility | 1.77 g/L (predicted) | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.91 - 3.006 (predicted) | [1][8] |

| Vapor Pressure | 0.066 mmHg @ 25 °C (estimated) | [8] |

| Flash Point | 98.1 °C (estimated) | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Phenolic compounds are generally well-absorbed through the gastrointestinal tract, skin, and respiratory system.[10] The moderate lipophilicity of this compound, as indicated by its logP value, suggests that it can be readily absorbed through these routes.

-

Distribution: Following absorption, phenolic compounds are distributed throughout the body. For the structurally similar 4-methylphenol, equal concentrations have been measured in the brain and blood of mice, suggesting the potential for central nervous system distribution.[11]

-

Metabolism: The primary route of metabolism for phenols is conjugation, including glucuronidation and sulfation, which increases their water solubility and facilitates excretion.[11][12] The ethyl group on this compound may also undergo oxidation via cytochrome P450 enzymes.[11]

-

Excretion: The conjugated metabolites of phenolic compounds are primarily excreted in the urine.[10] Kidney dysfunction could potentially impair the clearance of this compound and its metabolites from the body.[13]

References

- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038984) [hmdb.ca]

- 3. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]

- 4. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]

- 5. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]

- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]

- 12. Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodegradation Pathway of 4-Ethyl-2-methylphenol

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the microbial degradation of 4-Ethyl-2-methylphenol. This document delves into the proposed enzymatic pathways, key microbial players, and detailed experimental methodologies for investigating its bioremediation.

Introduction: The Environmental Significance of this compound

This compound, an alkyl-substituted phenol, is a compound of growing environmental interest due to its presence in industrial effluents, agricultural runoff, and as a natural product in some foods and beverages.[1][2] While its acute toxicity may be moderate, the persistence of phenolic compounds and their potential for bioaccumulation in ecosystems necessitate a thorough understanding of their environmental fate.[3] Microbial biodegradation represents a key mechanism for the natural attenuation of such contaminants, offering a cost-effective and environmentally friendly approach to bioremediation.[4][5] This guide elucidates the likely microbial processes involved in the breakdown of this compound, providing a foundational understanding for researchers in environmental science and biotechnology.

Proposed Biodegradation Pathway of this compound

While the complete, experimentally verified biodegradation pathway of this compound is not yet fully elucidated in scientific literature, a robust proposed pathway can be constructed based on the well-documented microbial degradation of structurally analogous compounds, such as 4-ethylphenol and other alkylphenols.[6][7] The proposed pathway likely involves initial enzymatic modification of the substituent groups or the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting intermediates into central metabolic pathways.

Initial Enzymatic Attack: Two Plausible Routes

Microbial degradation of this compound is hypothesized to be initiated by one of two primary enzymatic strategies:

-

Hydroxylation of the Ethyl Group: This pathway is initiated by an enzyme analogous to 4-ethylphenol methylenehydroxylase (4EPMH), which has been characterized in Pseudomonas putida JD1.[6] This flavocytochrome c enzyme is known to act on a range of 4-alkylphenols by dehydrogenating the substrate to a quinone methide intermediate, which is then hydrated to form an alcohol.[6] In the case of this compound, this would result in the formation of 1-(4-hydroxy-3-methylphenyl)ethanol. Subsequent oxidation of this alcohol by a dehydrogenase would yield 4-acetyl-2-methylphenol.

-

Hydroxylation of the Aromatic Ring: An alternative initial step involves the direct hydroxylation of the aromatic ring by a multicomponent phenol hydroxylase (mPH).[7][8] These enzymes are common in phenol-degrading bacteria and are capable of oxidizing a variety of alkylphenols to their corresponding catechols.[7][9] For this compound, this would lead to the formation of 4-ethyl-2-methylcatechol.

The following diagram illustrates these two initial proposed pathways:

Caption: Proposed initial enzymatic steps in the biodegradation of this compound.

Central Pathway: Ring Cleavage

Following the initial enzymatic modifications, the resulting catecholic intermediate, 4-ethyl-2-methylcatechol, would undergo aromatic ring cleavage. This is a critical step in the degradation process and is typically catalyzed by dioxygenase enzymes. Two main ring-cleavage strategies are employed by bacteria:

-

ortho-Cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol by catechol 1,2-dioxygenase.[8]

-

meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.[7]

The choice of pathway is dependent on the specific microbial strain and the genetic makeup of its degradative operons. The products of ring cleavage are then further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the subsequent ring cleavage pathways:

Caption: Proposed ortho- and meta-cleavage pathways for the degradation of 4-ethyl-2-methylcatechol.

Experimental Protocols for Studying this compound Biodegradation

To validate the proposed biodegradation pathway and to identify microorganisms with the capacity to degrade this compound, a systematic experimental approach is required.

Protocol 1: Isolation and Characterization of this compound-Degrading Bacteria

This protocol outlines the steps for enriching and isolating bacteria capable of utilizing this compound as a sole source of carbon and energy.

1. Media Preparation:

-

Minimal Salts Medium (MSM): Prepare a sterile MSM containing essential minerals. A typical composition per liter of deionized water is:

-

K₂HPO₄: 1.5 g

-

KH₂PO₄: 0.5 g

-

(NH₄)₂SO₄: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

FeSO₄·7H₂O: 0.01 g

-

CaCl₂·2H₂O: 0.02 g

-

Trace element solution: 1 ml

-

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 g/L) of this compound in a suitable solvent (e.g., ethanol) and sterilize by filtration.

-

Agar Plates: For solid media, add 15 g/L of agar to the MSM before autoclaving.

2. Enrichment Culture:

-

Inoculate 100 ml of sterile MSM in a 250 ml Erlenmeyer flask with a sample from a contaminated environment (e.g., industrial wastewater, soil).

-

Add this compound from the stock solution to a final concentration of 50-100 mg/L. This compound will serve as the sole carbon source.

-

Incubate the flask at a suitable temperature (e.g., 30°C) on a rotary shaker (150 rpm).

-

Monitor for turbidity as an indicator of microbial growth.

-

Once growth is observed, transfer an aliquot (e.g., 5-10% v/v) to fresh MSM containing this compound. Repeat this enrichment process several times to select for a microbial community adapted to the target compound.

3. Isolation of Pure Cultures:

-

After several enrichment cycles, perform serial dilutions of the culture in sterile saline solution.

-

Plate the dilutions onto MSM agar plates supplemented with this compound as the sole carbon source.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak them onto fresh plates to ensure purity.

4. Characterization of Isolates:

-

Growth Studies: Assess the ability of the pure isolates to grow in liquid MSM with varying concentrations of this compound. Monitor growth by measuring optical density at 600 nm (OD₆₀₀) and substrate depletion using analytical techniques like HPLC.

-

Identification: Identify the promising isolates using 16S rRNA gene sequencing.

The following diagram outlines the experimental workflow for isolating degrading bacteria:

Caption: Experimental workflow for the isolation and characterization of this compound-degrading bacteria.

Protocol 2: Identification of Metabolic Intermediates

To confirm the proposed biodegradation pathway, it is essential to identify the intermediate metabolites produced during the degradation of this compound by the isolated bacterial strains.

1. Sample Preparation:

-

Grow the isolated bacterium in liquid MSM with this compound as the sole carbon source.

-

Collect culture samples at different time points during the growth phase.

-

Centrifuge the samples to remove bacterial cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the parent compound and its metabolites.[10]

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

2. Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the parent compound and its metabolites.[11] A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile and semi-volatile metabolites.[12] Derivatization of the samples may be necessary to increase the volatility of the compounds. The mass spectra of the detected peaks can be compared with libraries (e.g., NIST) for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile metabolites, LC-MS is the method of choice, providing both separation and mass spectrometric identification.[11]

Quantitative Data Summary

The following table summarizes key parameters that should be determined experimentally to characterize the biodegradation of this compound by a specific microbial isolate.

| Parameter | Description | Typical Range/Value | Analytical Method |

| Growth Rate (µ) | The rate of increase in bacterial biomass in the presence of the substrate. | Varies with strain and conditions | OD₆₀₀ measurement |

| Substrate Depletion Rate | The rate at which this compound is consumed by the bacteria. | Varies with strain and conditions | HPLC |

| Half-life (t₁/₂) | The time required for the concentration of this compound to be reduced by half. | Varies with strain and conditions | HPLC |

| Metabolite Identification | The chemical structures of the intermediate compounds formed during degradation. | e.g., 1-(4-hydroxy-3-methylphenyl)ethanol, 4-ethyl-2-methylcatechol | GC-MS, LC-MS |

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and investigating the biodegradation of this compound. The proposed pathway, based on the degradation of similar compounds, offers a solid starting point for future research. The detailed experimental protocols provide the necessary tools for isolating and characterizing potent microbial degraders and for elucidating the precise enzymatic steps involved in the catabolism of this compound.

Future research should focus on:

-

Isolation and identification of novel microbial strains with high degradation efficiency for this compound.

-

Definitive identification of metabolic intermediates using advanced analytical techniques to confirm the proposed pathway.

-

Characterization of the key enzymes and the genes encoding them to understand the genetic basis of the degradation pathway.

-

Optimization of bioremediation strategies using the isolated microorganisms for the treatment of contaminated environments.

By advancing our knowledge in these areas, we can harness the power of microorganisms to develop effective and sustainable solutions for the removal of this compound and other phenolic pollutants from the environment.

References

- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. scispace.com [scispace.com]

- 9. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publ.iss.it [publ.iss.it]

- 11. mdpi.com [mdpi.com]

- 12. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Persistence of 4-Ethyl-2-methylphenol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Understanding Environmental Persistence in Chemical Development

In the lifecycle of any chemical compound, from pharmaceuticals to industrial chemicals, a thorough understanding of its environmental fate and persistence is not merely a regulatory hurdle but a cornerstone of responsible development. For researchers and scientists, this understanding informs safer chemical design and robust risk assessments. This guide provides a detailed examination of the environmental behavior of 4-Ethyl-2-methylphenol, a substituted phenol, offering a framework for its assessment. In the absence of extensive experimental data for this specific compound, we will lean on established international testing guidelines, data from structurally analogous compounds, and predictive modeling—a common scenario in the early stages of chemical evaluation.

Physicochemical Identity of this compound: The Foundation of Environmental Behavior